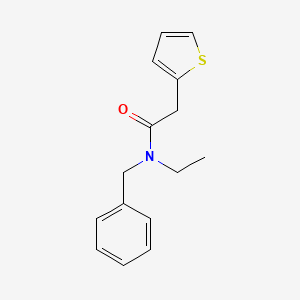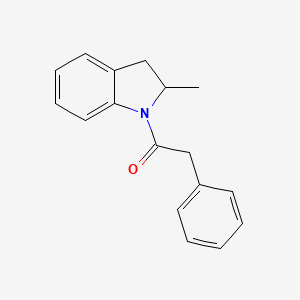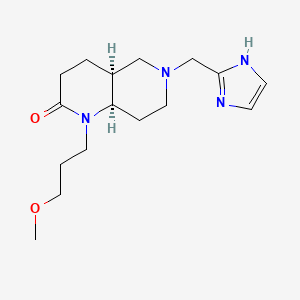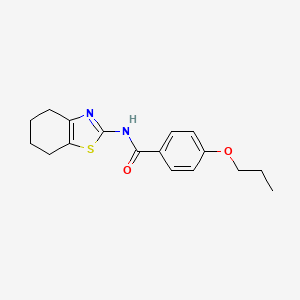![molecular formula C19H23ClN2O4 B5596688 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one has been explored in various studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, with various substitutions, have been prepared and assessed for their biological activities, including antihypertensive and antiviral effects (Caroon et al., 1981), (Apaydın et al., 2019). These studies illustrate the synthetic routes and modifications that can influence the activity profile of such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one has been analyzed to understand their interaction with biological targets. The structural configuration plays a crucial role in their binding affinity and activity at various receptors, highlighting the importance of specific substituents and their positions (Wang et al., 2011).
Scientific Research Applications
Antihypertensive Agents
Compounds structurally related to 8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one have been synthesized and tested for their antihypertensive properties. A study by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones showed that some derivatives possess significant antihypertensive activity. These compounds were evaluated as alpha-adrenergic blockers, with certain derivatives identified as alpha2-adrenoceptor antagonists, suggesting potential for controlling blood pressure without significant orthostatic hypotension Caroon et al., 1981.
ORL1 Receptor Agonists
Röver et al. (2000) discovered a series of compounds acting as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These non-peptide agonists exhibit moderate to good selectivity versus opioid receptors and behave as full agonists in biochemical assays. This highlights the potential of these compounds in developing new therapeutic agents targeting the ORL1 receptor Röver et al., 2000.
Antiviral Activity
Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives and evaluated their activity against human coronavirus and influenza virus. Notably, certain compounds demonstrated significant inhibition of human coronavirus 229E replication. This suggests the potential of such structures for antiviral drug development, especially given the global importance of managing viral infections Apaydın et al., 2019.
Radioprotective Properties
Shapiro et al. (1968) explored the radioprotective properties of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride. The compound showed potential in protecting against lethal doses of X-radiation in mice, with a significant survival rate in pretreated animals. This indicates a promising avenue for the development of agents that can mitigate the effects of radiation exposure Shapiro et al., 1968.
Future Directions
properties
IUPAC Name |
8-[2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4/c1-21-12-19(11-18(21)24)2-4-22(5-3-19)17(23)9-13-8-15-16(10-14(13)20)26-7-6-25-15/h8,10H,2-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXXFZEPQYNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)CC3=CC4=C(C=C3Cl)OCCO4)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-propyn-1-yl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B5596605.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)